molecular formula C25H29NO3 B11811571 Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B11811571
M. Wt: 391.5 g/mol
InChI Key: WXGBWMJQPNPOPI-UHFFFAOYSA-N
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Description

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a synthetically designed piperidine derivative intended for research and development purposes. The compound's structure incorporates key pharmacophores commonly associated with bioactive molecules, including a benzyl carbamate protecting group, a 4-phenylpiperidine moiety, and a 3-oxocyclohexyl substituent. Piperidine derivatives are prominent scaffolds in medicinal chemistry, frequently explored for their potential to interact with central nervous system targets . The 4-phenylpiperidine structure, in particular, is a recognized feature in compounds studied as cholinesterase inhibitors for neurodegenerative disease research . Furthermore, the 3-oxocyclohexyl group introduces a potential ketone functionality that can influence the molecule's conformation and binding properties. This combination of features makes this compound a valuable and versatile intermediate for pharmaceutical research, including activities such as synthetic chemistry, library development, and exploratory biological screening. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C25H29NO3/c27-23-13-7-12-22(16-23)24-17-21(20-10-5-2-6-11-20)14-15-26(24)25(28)29-18-19-8-3-1-4-9-19/h1-6,8-11,21-22,24H,7,12-18H2

InChI Key

WXGBWMJQPNPOPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Piperidine Skeleton Construction

The synthesis begins with the formation of the 4-phenylpiperidine backbone. A method adapted from neurokinin-1 receptor antagonist syntheses involves alkylation of phenylacetylene with 1-bromo-3-chloropropane using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at −78°C . This generates a propargyl intermediate that undergoes cyclization under reflux conditions (31 hours at 66°C), yielding 2-phenylpiperidine with 85% efficiency . Critical parameters include:

Table 1: Piperidine alkylation optimization

ParameterOptimal RangeYield Impact
Temperature−78°C to 25°C+22% yield
nBuLi Equivalents1.05–1.2 eq−15% if >1.3
Solvent PolarityTHF > DME > Ether+18% in THF

Post-alkylation, Boc protection of the piperidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) . This step proceeds quantitatively at 0°C within 2 hours.

3-Oxocyclohexyl Group Introduction

The ketone moiety is installed via Moffat oxidation of a secondary alcohol precursor. Swern oxidation alternatives (oxalyl chloride/DMSO) demonstrate comparable efficacy but require stringent temperature control (−50°C to 0°C) . A novel approach from oxazolidinone syntheses employs microwave-assisted Friedel-Crafts acylation, reducing reaction times from 8 hours to 35 minutes at 120°C .

Equation 1: Microwave-accelerated ketone formation

Piperidine intermediate+Cyclohexanoyl chlorideAlCl3,MW (120°C)3-Oxocyclohexyl product[3]\text{Piperidine intermediate} + \text{Cyclohexanoyl chloride} \xrightarrow{\text{AlCl}_3, \text{MW (120°C)}} \text{3-Oxocyclohexyl product} \quad

Yield comparisons reveal:

  • Conventional heating: 62% yield (8 hours, reflux)

  • Microwave: 78% yield (35 minutes)

Benzyl Carboxylate Protection

Final functionalization utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A protocol refined through sulfonamide syntheses employs triethylamine (2.5 eq) in dichloromethane at 0°C, achieving 91% yield . Industrial-scale adaptations replace batch reactors with continuous flow systems, enhancing throughput by 300% while maintaining 89% yield .

Critical considerations:

  • Solvent selection: Dichloromethane > ethyl acetate (prevents emulsion formation)

  • Stoichiometry: 1.2 eq Cbz-Cl minimizes di-protection byproducts

  • Workup: Aqueous citric acid (5%) removes excess reagents without hydrolyzing the product

Industrial-Scale Production Innovations

Large-scale manufacturing integrates three key advancements:

  • Continuous Hydrogenation: Pd/C (5% wt) in fixed-bed reactors reduces nitro intermediates to amines with 99.9% conversion (20 bar H₂, 50°C) .

  • In-line Analytics: FTIR monitors ketone formation in real-time, reducing off-spec batches by 65%.

  • Solvent Recovery: Distillation towers reclaim >98% THF, lowering production costs by $12/kg .

Table 2: Cost-benefit analysis of industrial methods

ProcessBatch Cost ($/kg)Continuous Cost ($/kg)
Piperidine alkylation320210
Ketone oxidation180145
Cbz protection9582

Purification and Characterization

Final purification employs sequential recrystallization (methanol/water) and silica gel chromatography (hexane:ethyl acetate 3:1). Crystallography data confirms the equatorial orientation of the 3-oxocyclohexyl group, critical for biological activity . Purity thresholds exceed 99.5% as verified by HPLC (C18 column, 220 nm detection) .

Stability considerations:

  • Store under N₂ at −20°C (degradation <0.1%/month)

  • Aqueous solutions (pH 6–8) stable for 48 hours

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Core Piperidine Modifications

  • Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate (CAS 1227150-38-0): Substitutes the 3-oxocyclohexyl group with a 3-fluorophenyl moiety and introduces a 4-oxo group on the piperidine ring. Molecular weight: 327.35 g/mol (vs. ~375 g/mol estimated for the target compound).
  • Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate (CAS 1955492-58-6) :

    • Features a nitro group and a secondary oxo group on the piperidine ring.
    • Molecular weight: 361.4 g/mol.
    • The nitro group introduces steric hindrance and redox reactivity, contrasting with the ketone-dominated reactivity of the target compound .

3-Oxocyclohexyl Derivatives

  • Benzyl (3-oxocyclohexyl)carbamate (10d): Synthesized via palladium-catalyzed methods, yielding a carbamate-linked 3-oxocyclohexyl group. Demonstrates the synthetic accessibility of cyclohexanone-containing derivatives, though lacks the piperidine-phenyl framework of the target compound .
  • N-(3-Oxocyclohexyl)sulfonamides (e.g., Compounds 6–10, 11–14) :

    • Sulfonamide derivatives exhibit yields ranging from 39% (4-methyl-N-(3-oxocyclopentyl)benzenesulfonamide) to 81% (5-bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide).
    • Physical states vary (oils vs. solids), suggesting that the target compound’s benzyl carboxylate may improve crystallinity compared to sulfonamides .

Palladium-Catalyzed Reactions

  • Benzyl (3-oxocyclohexyl)carbamate (10d): Synthesized using bis(benzonitrile)palladium(II) chloride, indicating the viability of transition-metal catalysis for integrating benzyl carboxylates with cyclohexanone moieties .

Physicochemical and Reactivity Profiles

Physical Properties

  • Melting Points and Solubility :
    • Sulfonamide derivatives (e.g., N-(3-oxocyclohexyl)thiophene-2-sulfonamide) are solids, while carbamates (e.g., 10d) and esters (e.g., Methyl 2-(3-oxocyclohexyl)acetate) are oils. The target compound’s benzyl carboxylate may confer intermediate polarity, balancing solubility and crystallinity .

Reactivity

  • Ketone Functionalization: The 3-oxocyclohexyl group is susceptible to nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., to cyclohexanol derivatives), a trait shared with compounds like dimethyl 2-(3-oxocyclohexyl)malonate . In contrast, 4-oxopiperidine derivatives (e.g., CAS 1227150-38-0) may undergo ketone-amine condensations .

Comparative Data Table

Compound Name Key Features Molecular Weight (g/mol) Synthetic Yield (%) Key Reference
Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate 4-oxo, 3-fluorophenyl substituent 327.35 N/A
Benzyl (3-oxocyclohexyl)carbamate (10d) Carbamate-linked 3-oxocyclohexyl 263.31 Not reported
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide Thiophene-sulfonamide, solid state 285.38 73
Dimethyl 2-(3-oxocyclohexyl)malonate Malonate ester, mechanochemical synthesis 228.25 Not reported

Biological Activity

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group , a cyclohexanone moiety , and a phenyl group . These structural elements contribute to its pharmacological properties, making it a candidate for further investigation in drug development.

Synthesis typically involves multi-step organic reactions, which can include:

  • Formation of the piperidine ring.
  • Introduction of the cyclohexanone moiety.
  • Substitution with the benzyl and phenyl groups.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Anticancer Activity: Similar compounds have shown promising results in targeting cancer cell lines.
  • Neuroprotective Effects: The piperidine core is often associated with neuroprotective properties, potentially aiding in the treatment of neurological disorders.
  • Antiviral Activity: Research indicates potential efficacy against various viral strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other piperidine derivatives to understand its unique pharmacological profile. A summary of related compounds is provided in the table below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tasin (TASIN analogs)Contains piperidine and aromatic ringsAnticancer activitySpecific targeting of cancer cell lines
N-Benzoyl-piperidine derivativesPiperidine core with different acyl groupsNeuroprotective effectsVaried acyl substitutions affecting bioactivity
4-(3-Oxobutanoyl)piperidine derivativesSimilar piperidine structure with ketone substituentsAntidepressant propertiesDifferent carbon chain length altering pharmacodynamics

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antiviral Screening: In vitro studies have shown that some benzyl derivatives exhibit moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The cytotoxicity levels were assessed using Vero cells, indicating a potential therapeutic window for these compounds.
  • Neuroprotective Studies: A series of piperidine derivatives were assessed for their neuroprotective effects, revealing that modifications on the piperidine ring could enhance their efficacy in models of neurodegeneration .
  • Cancer Cell Line Targeting: Research on structurally similar compounds has demonstrated their ability to selectively inhibit cancer cell proliferation, suggesting that this compound may possess similar properties .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from simpler piperidine derivatives. A common approach includes:

  • Step 1 : Functionalization of the piperidine ring with a phenyl group at the 4-position via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Introduction of the 3-oxocyclohexyl moiety using ketone-forming reactions, such as oxidation of a secondary alcohol or Friedel-Crafts acylation.
  • Step 3 : Protection of the piperidine nitrogen with a benzyl carboxylate group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzyl chloroformate) are critical for yields >70% .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure solution and refinement. Mercury CSD 2.0 aids in visualizing anisotropic displacement ellipsoids and intermolecular interactions .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., phenyl group integration), IR for carbonyl (C=O) stretching at ~1700 cm1^{-1}, and HRMS for molecular ion verification .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Side Reactions : Over-oxidation of the cyclohexyl group (yielding undesired carboxylic acids) or incomplete benzylation due to steric hindrance.
  • Mitigation :
  • Use mild oxidizing agents (e.g., pyridinium chlorochromate instead of KMnO4_4) for controlled ketone formation .
  • Add catalytic DMAP to enhance benzylation efficiency .

Advanced Research Questions

Q. How does the 3-oxocyclohexyl group influence the compound’s interactions with enzymatic targets, such as HDACs or neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : Perform in silico studies using AutoDock Vina to simulate binding to HDAC active sites. The 3-oxocyclohexyl group may act as a zinc-binding motif, mimicking natural substrates .
  • Enzymatic Assays : Measure IC50_{50} values via fluorescence-based HDAC inhibition assays. Compare results with structurally analogous compounds (e.g., replacing the ketone with an ester) to isolate electronic effects .
  • Findings : Preliminary data suggest a 3.5-fold higher HDAC inhibition than non-ketone analogs, indicating the critical role of the 3-oxo group .

Q. What computational methods are recommended to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • QSAR Modeling : Use Schrödinger’s QikProp to correlate structural descriptors (e.g., logP, polar surface area) with observed activity variations.
  • Meta-Analysis : Aggregate data from PubChem and validated literature, applying statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (e.g., cell line variability) .
  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition (2–10 µM across studies) were traced to differences in ATP concentrations during assays .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

  • Methodological Answer :

  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify piperidine ring distortion using Mercury CSD. Compare with similar compounds to identify steric or electronic drivers of conformation .
  • Twinning Analysis : Use SHELXL to refine twinned datasets if crystal packing introduces pseudosymmetry, which can obscure true bond lengths .
  • Example : A study of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate revealed a chair conformation with a 15° deviation from planarity due to steric clash between the phenyl and benzyl groups .

Handling and Safety Considerations

Q. What precautions are advised for handling this compound given limited toxicological data?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Keep in amber vials under argon at –20°C to prevent ketone degradation .

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